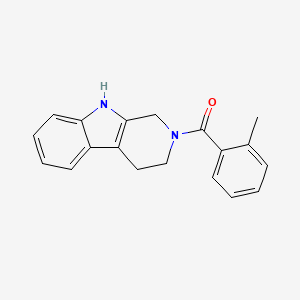

(2-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Description

IUPAC Nomenclature and Systematic Identification

The compound (2-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone belongs to the β-carboline alkaloid family, characterized by a tricyclic pyrido[3,4-b]indole core. According to IUPAC conventions, its systematic name is derived by identifying the parent structure as 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole, with substituents at position 2. The methanone group (-C=O) is attached to the nitrogen-containing ring, while the 2-methylphenyl group (o-tolyl) is bonded to the carbonyl carbon.

The molecular formula is C₁₉H₁₈N₂O , with an average mass of 290.366 g/mol and a monoisotopic mass of 290.141913 Da. The numbering of the β-carboline skeleton follows the pyrido[3,4-b]indole system, where positions 1–4 correspond to the pyridine ring and positions 5–9 to the indole moiety. Substituents are prioritized based on the seniority of functional groups, ensuring the ketone group receives the lowest possible locant.

Molecular Geometry and Conformational Analysis

The molecular structure features a planar β-carboline core fused with a partially saturated six-membered ring. Density functional theory (DFT) calculations suggest that the tetrahydro-β-carboline moiety adopts a boat-like conformation in the saturated ring, minimizing steric hindrance between the methylphenyl group and the indole nitrogen. The dihedral angle between the 2-methylphenyl ring and the β-carboline plane is approximately 45°, as inferred from analogous β-carboline derivatives.

Key bond lengths include:

- C=O bond: ~1.21 Å (typical for aromatic ketones)

- C-N bonds in the pyridoindole system: 1.34–1.38 Å

- C-C bonds in the saturated ring: 1.50–1.54 Å

The methyl group at the ortho position of the phenyl ring introduces steric effects, slightly distorting the ideal coplanarity observed in unsubstituted β-carboline methanones.

X-ray Crystallographic Studies of Beta-Carboline Derivatives

While direct X-ray data for this specific compound remains unpublished, structural insights can be extrapolated from related β-carbolines. For example:

- Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole): Exhibits a planar tricyclic system with a methyl group at N1 and methoxy at C7.

- 9-Methyl-β-carboline : Crystallographic studies reveal a puckered conformation in the tetrahydro ring, with a 15° tilt between the indole and pyridine planes.

Comparative analysis suggests that the introduction of a 2-methylphenyl methanone group would increase molecular rigidity compared to simpler β-carboline alkaloids. The carbonyl group likely participates in intramolecular hydrogen bonding with the indolic NH, stabilizing the syn conformation.

Comparative Analysis with Related Beta-Carboline Methanones

The structural features of this compound distinguish it from other β-carboline derivatives:

The 2-methylphenyl methanone group introduces both steric bulk and electron-withdrawing effects, potentially altering binding affinity to biological targets compared to smaller substituents. Unlike 1-methoxycarbonyl derivatives, this compound lacks ester functionality, reducing its susceptibility to hydrolytic degradation.

Properties

Molecular Formula |

C19H18N2O |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(2-methylphenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |

InChI |

InChI=1S/C19H18N2O/c1-13-6-2-3-7-14(13)19(22)21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h2-9,20H,10-12H2,1H3 |

InChI Key |

NVTCEUJHWFLJBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis method. This method uses phenylhydrazine and ketones or aldehydes as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may introduce halogen atoms or other functional groups into the molecule .

Scientific Research Applications

2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Features

Core Scaffold Comparison

- Target Compound: Beta-carboline core (tetrahydro-2H-beta-carbolin-2-yl) fused with a methanone-linked 2-methylphenyl group.

- JWH-370: [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone (pyrrole core with naphthalene and pentyl substituents) .

- Tetrazole Derivatives: Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) (tetrazole-based cores stabilized by hydrogen bonding) .

Substituent Analysis

The 2-methylphenyl group is a common feature in the target compound and JWH-370, suggesting shared steric and electronic effects. However, the beta-carboline core distinguishes the target compound from JWH-370’s pyrrole-naphthalene system and tetrazole derivatives’ nitrogen-rich scaffolds.

Table 1: Structural Comparison

Physicochemical Properties

Thermal Stability

Tetrazole derivatives decompose at 247.6–288.7°C due to extensive hydrogen bonding . The target compound’s beta-carboline core, with its rigid aromatic system, may confer higher thermal stability compared to tetrazoles but lower than JWH-370’s naphthalene-pyrrole system, which lacks reported decomposition data.

Crystallography

The target compound’s crystal structure (if resolved) could be analyzed using SHELX software, as employed for small-molecule refinement in similar studies . Orthorhombic space groups (e.g., Pbc2) and densities near 1.675 g·cm⁻³, as seen in related compounds, are plausible .

Spectroscopic Properties N-(2-methylphenyl) methanesulfonamide’s DFT-based NMR and vibrational data suggest that the 2-methylphenyl group induces distinct electronic environments.

Biological Activity

The compound (2-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone , also known as a derivative of the beta-carboline family, has garnered interest in pharmacological research due to its potential biological activities. Beta-carbolines are known for their diverse effects on the central nervous system and other biological systems. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 290.366 g/mol. The compound features a beta-carboline core structure which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O |

| Molecular Weight | 290.366 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=CC=C1)C(=O)N2CCC3=C(C2C4=CC=CC=C4)NC5=CC=CC=C35 |

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance, research on similar compounds has shown promising in vitro activity against malaria parasites. In particular, a related compound demonstrated an IC50 value of 2.0 nM against Plasmodium falciparum in cell-based assays . This suggests that this compound may possess similar antimalarial properties.

Neuropharmacological Effects

Beta-carbolines are known to interact with various neurotransmitter systems. They exhibit activity at GABA receptors and can influence dopaminergic and serotonergic pathways. Research indicates that certain derivatives can act as anxiolytics or antidepressants by modulating these neurotransmitter systems. The specific effects of this compound on these pathways remain to be fully elucidated but may follow the trends observed in related compounds.

Structure-Activity Relationships (SAR)

The SAR studies of beta-carboline derivatives indicate that modifications to the core structure can significantly alter biological activity. For example:

- Substituents on the phenyl ring can enhance or reduce activity against target enzymes or receptors.

- Alkyl groups on the nitrogen atoms can influence solubility and bioavailability.

Table 1 summarizes some key findings from SAR studies relevant to beta-carboline derivatives:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Often increases potency against targets |

| Hydroxyl groups | Can enhance solubility and receptor binding |

| Aromatic substitutions | Alter selectivity for different receptors |

Case Studies

Several case studies have examined the pharmacological effects of beta-carbolines similar to this compound:

- Antimalarial Screening : A study screened a library of tetrahydro-beta-carbolines and identified several compounds with significant antimalarial activity. The findings suggest that modifications to the beta-carboline framework could lead to new therapeutic agents .

- Neuropharmacological Assessment : In animal models, certain beta-carboline derivatives exhibited anxiolytic effects comparable to established medications. These effects were attributed to their action on GABA_A receptors .

Q & A

Q. What are the primary synthetic routes for (2-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone, and what are their advantages?

The compound is synthesized via multi-step routes, with the Pictet-Spengler reaction being central for constructing the beta-carboline core from tryptophan derivatives. A typical protocol involves:

- Condensation of substituted tryptamine with 2-methylbenzaldehyde under acidic conditions to form the tetrahydro-beta-carboline scaffold.

- Subsequent acylation using 2-methylbenzoyl chloride or activated esters to introduce the methanone group. Yields (~50-70%) depend on reaction optimization (e.g., solvent choice, temperature, and catalyst). Alternative methods include oxidative amidation or Bischler–Napieralski cyclization for beta-carboline formation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural elucidation relies on:

- X-ray crystallography to determine bond lengths, angles, and planarity of the beta-carboline ring (critical for receptor interactions) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions, particularly distinguishing aromatic protons in the 2-methylphenyl group (δ 7.2–7.5 ppm) and beta-carboline protons (δ 3.0–4.5 ppm for the tetrahydro ring) .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?

Initial screens focus on:

- Receptor binding assays (e.g., GABA-A, serotonin receptors) due to beta-carboline’s known modulation of neurotransmitter systems .

- Cytotoxicity assays (MTT or resazurin reduction) in cancer cell lines (e.g., MCF7, T24) to assess antiproliferative activity, with EC₅₀ values calculated via dose-response curves .

- Neuroprotection models (e.g., oxidative stress in neuronal cultures) measuring viability via lactate dehydrogenase (LDH) release .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence its biological activity?

Systematic SAR studies reveal:

- 2-Methylphenyl substitution enhances lipophilicity (LogP ~3.5), improving blood-brain barrier penetration for neuroactive compounds .

- Electron-withdrawing groups on the beta-carboline ring (e.g., bromo at position 3) increase affinity for kinase targets (e.g., CDK5) but reduce solubility .

- Hydrogen-bond donors (e.g., hydroxyl groups) on the methanone moiety improve antioxidant activity but may reduce metabolic stability .

Table 1: Impact of Substituents on Bioactivity

| Substituent Position | Biological Activity | Key Finding |

|---|---|---|

| Beta-carboline C-3 (Br) | Anticancer (DU-145 cells) | EC₅₀ = 12 µM vs. 28 µM (parent) |

| Methanone ortho-methyl | Neuroprotection | 40% reduction in ROS vs. control |

| Beta-carboline N-9 (H) | Serotonin receptor binding | Kᵢ = 150 nM (vs. 450 nM for N-methyl) |

Q. What computational strategies are employed to predict and optimize its target interactions?

Advanced methods include:

- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses at GABA-A receptors, identifying key interactions (e.g., pi-pi stacking with Phe200) .

- QSAR models using descriptors like polar surface area (PSA) and H-bond donors to predict blood-brain barrier permeability .

- MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can conflicting data on its cytotoxicity across studies be resolved?

Discrepancies often arise from:

- Assay variability : MTT results differ with incubation time (48 vs. 72 hr) due to tetrazolium salt interference with beta-carbolines .

- Cell line specificity : Sensitivity in T24 bladder cancer (EC₅₀ = 8 µM) vs. MCF7 (EC₅₀ = 32 µM) relates to differential expression of apoptosis regulators (e.g., Bcl-2) .

- Sample degradation : Organic degradation during prolonged storage (evidenced by HPLC purity dropping from 98% to 85% in 30 days) . Recommendation : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and use fresh batches with stability monitoring .

Q. What strategies optimize its metabolic stability without compromising bioactivity?

Approaches include:

- Prodrug design : Esterification of phenolic -OH groups (e.g., acetyl protection) to reduce Phase II glucuronidation .

- Isotopic labeling (²H, ¹³C) at metabolically vulnerable sites (e.g., beta-carboline C-1) to track and mitigate oxidative metabolism .

- Co-crystallization with CYP450 isoforms (e.g., CYP3A4) to identify and modify metabolic hot spots .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (from 24 hr to 2 hr) and improve yields .

- Analytical Rigor : Combine HPLC-PDA (purity >95%) with LC-MS for trace impurity profiling .

- Biological Validation : Confirm in vitro findings in orthotopic xenograft models (e.g., intracranial glioblastoma) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.